REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](C#N)=[CH:6][C:5]([F:10])=[C:4]([Cl:11])[N:3]=1.C([CH:14]([C:18]([O-:20])=O)[C:15]([O-:17])=[O:16])C.[K+].[K+].Cl.Cl[CH2:25][CH2:26]Cl>[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]1[C:7]([C:18](=[O:20])[CH2:14][C:15]([O:17][CH2:25][CH3:26])=[O:16])=[CH:6][C:5]([F:10])=[C:4]([Cl:11])[N:3]=1 |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=C1C#N)F)Cl
|
Name
|
potassium ethylmalonate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])C(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
STIRRING
|
Details
|
then was stirred
|
Type
|
CUSTOM
|
Details
|
completion of the reaction by TLC
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried through distillation under reduced pressure, and 50 □ of a mixed solvent of ethanol and water ( 7:3
|
Type
|
ADDITION
|
Details
|
v/v ) was added
|
Type
|
TEMPERATURE
|
Details
|
Then, the reactor was cooled to 0˜10° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with 25 □ of a mixed solvent of ethanol and water ( 7:3
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=C1C(CC(=O)OCC)=O)F)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |